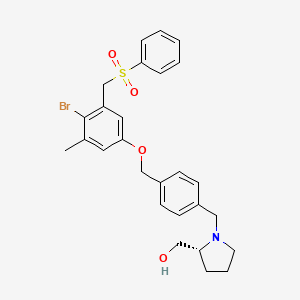

SphK1-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30BrNO4S |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-4-bromo-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C27H30BrNO4S/c1-20-14-25(15-23(27(20)28)19-34(31,32)26-7-3-2-4-8-26)33-18-22-11-9-21(10-12-22)16-29-13-5-6-24(29)17-30/h2-4,7-12,14-15,24,30H,5-6,13,16-19H2,1H3/t24-/m1/s1 |

InChI Key |

HHZHOYGIUZUEII-XMMPIXPASA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1Br)CS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)CN4CCC[C@@H]4CO |

Canonical SMILES |

CC1=CC(=CC(=C1Br)CS(=O)(=O)C2=CC=CC=C2)OCC3=CC=C(C=C3)CN4CCCC4CO |

Origin of Product |

United States |

Foundational & Exploratory

The Unraveling of SphK1-IN-2 (PF-543): A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of the potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor, SphK1-IN-2, more commonly known as PF-543. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sphingolipid signaling and the development of novel therapeutics targeting this pathway.

Executive Summary

SphK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). The dysregulation of the SphK1/S1P axis is implicated in a multitude of pathological conditions, including cancer, inflammation, and fibrosis. PF-543 has emerged as a powerful chemical probe for dissecting the roles of SphK1 and as a promising therapeutic candidate. This guide details the molecular interactions, kinetic properties, and cellular consequences of SphK1 inhibition by PF-543, providing a comprehensive resource for researchers in the field.

Core Mechanism of Action: Competitive Inhibition

PF-543 acts as a potent, selective, and reversible inhibitor of SphK1.[1] Its mechanism is characterized as competitive with the enzyme's natural substrate, sphingosine, and non-competitive with respect to ATP.[2] This means that PF-543 binds to the same active site as sphingosine, directly preventing the substrate from being phosphorylated.

The crystal structure of SphK1 in complex with PF-543 reveals that the inhibitor occupies the sphingosine-binding pocket. Key interactions involve hydrogen bonds between the pyrrolidine (B122466) nitrogen and the hydroxyl group of PF-543 with the sidechain of the amino acid Asp264, a crucial residue for recognizing sphingosine.

Quantitative Data on Inhibitory Activity

The potency and selectivity of PF-543 have been quantified across various studies. The following tables summarize the key inhibitory constants and cellular effects.

| Parameter | Value | Notes |

| IC50 (SphK1) | 2.0 nM | Concentration causing 50% inhibition of SphK1 activity in biochemical assays.[1][2] |

| Ki (SphK1) | 3.6 nM | Inhibition constant, reflecting the binding affinity for SphK1.[2] |

| Selectivity | >100-fold | PF-543 is over 100 times more selective for SphK1 than for the isoform SphK2. |

| IC50 (whole blood S1P formation) | 26.7 nM | Effective concentration for inhibiting S1P production in a more complex biological matrix. |

| Cellular S1P depletion (EC50) | 8.4 nM | Effective concentration to reduce intracellular S1P levels by 50%. |

Impact on Cellular Signaling Pathways

Inhibition of SphK1 by PF-543 profoundly alters the cellular balance of sphingolipids, often referred to as the "sphingolipid rheostat." By blocking S1P production, PF-543 leads to a decrease in pro-survival and pro-proliferative signals and an increase in pro-apoptotic sphingolipids.

The SphK1 Signaling Cascade

The following diagram illustrates the central role of SphK1 in cellular signaling and the point of intervention for PF-543.

Caption: The SphK1 signaling pathway and the inhibitory action of PF-543.

Downstream Consequences of SphK1 Inhibition

Inhibition of SphK1 by PF-543 has been shown to modulate the activity of several downstream signaling proteins. For instance, PF-543 treatment can lead to the downregulation of Protein Kinase C (PKC), Extracellular signal-regulated kinases 1/2 (ERK1/2), and Signal Transducer and Activator of Transcription 3 (STAT3).

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of PF-543 are provided below.

SphK1 Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of SphK1 by measuring the incorporation of radiolabeled phosphate (B84403) into sphingosine.

Materials:

-

Recombinant human SphK1

-

PF-543 (or other test inhibitors)

-

D-erythro-sphingosine

-

[γ-³³P]ATP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.1% Triton X-100

-

96-well FlashPlates (PerkinElmer)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of PF-543 in the assay buffer.

-

In a 96-well FlashPlate, add 20 µL of the PF-543 dilution.

-

Add 40 µL of a solution containing recombinant SphK1 (final concentration ~1-5 ng/well) in assay buffer.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 40 µL of a substrate mix containing D-erythro-sphingosine (final concentration 10 µM) and [γ-³³P]ATP (final concentration 10 µM, ~0.2 µCi/well) in assay buffer.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of 0.5 M EDTA.

-

Seal the plate and allow it to settle for 2 hours.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each PF-543 concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for the SphK1 Scintillation Proximity Assay.

SphK1 Inhibition Assay (Fluorescence-Based)

This real-time assay monitors the phosphorylation of a fluorescently labeled sphingosine analog, NBD-sphingosine.

Materials:

-

Recombinant human SphK1

-

PF-543 (or other test inhibitors)

-

NBD-sphingosine

-

ATP

-

SphK1 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, and 10 mM β-glycerophosphate.

-

384-well, low-volume, black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of PF-543 in DMSO.

-

Dispense 50 nL of the PF-543 dilutions into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

-

Add 5 µL of SphK1 solution (e.g., 6 nM final concentration) in SphK1 reaction buffer to all wells.

-

Incubate the plate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a substrate mix containing NBD-sphingosine (e.g., 2 µM final concentration) and ATP (e.g., 20 µM final concentration) in the reaction buffer.

-

Immediately place the plate in a fluorescence plate reader with excitation set to ~468 nm and emission to ~540 nm.

-

Monitor the increase in fluorescence kinetically for 30-60 minutes.

-

Determine the initial reaction rates (slopes of the linear portion of the kinetic curves).

-

Calculate the percent inhibition for each PF-543 concentration and determine the IC50 value.

Caption: Experimental workflow for the fluorescence-based SphK1 assay.

Conclusion

PF-543 (this compound) is a highly potent and selective inhibitor of SphK1 that acts through a competitive mechanism with respect to sphingosine. Its well-characterized inhibitory profile and its profound effects on cellular sphingolipid balance make it an invaluable tool for studying the physiological and pathological roles of the SphK1/S1P signaling pathway. The detailed protocols and data presented in this guide are intended to facilitate further research into this critical therapeutic target and aid in the development of next-generation SphK1 inhibitors.

References

The Discovery and Synthesis of SphK1-IN-2: A Technical Guide to a Potent and Selective Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of a potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor, exemplified here by PF-543, a benchmark compound in the field. Sphingosine kinase 1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the formation of the signaling lipid sphingosine-1-phosphate (S1P).[1] Dysregulation of the SphK1/S1P axis is implicated in a host of pathologies, including cancer, inflammation, and fibrosis, making it a compelling target for therapeutic intervention.[1][2] This document details the mechanism of action, quantitative inhibitory data, and detailed experimental protocols for the evaluation of SphK1 inhibitors, with a focus on providing researchers with the practical information necessary to advance their drug discovery efforts.

Introduction: The Role of Sphingosine Kinase 1 in Cellular Signaling

Sphingosine Kinase 1 (SphK1) is a key enzymatic regulator of the "sphingolipid rheostat," a critical balance between the pro-apoptotic sphingolipids, ceramide and sphingosine, and the pro-survival signaling molecule, sphingosine-1-phosphate (S1P).[1] SphK1 catalyzes the phosphorylation of sphingosine to generate S1P, which can then act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5).[2] This signaling cascade influences a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Given its central role in promoting cell survival and proliferation, aberrant SphK1 activity is a hallmark of various diseases, positioning it as a prime target for drug development.

Discovery of a Potent and Selective SphK1 Inhibitor: PF-543

Developed by Pfizer through high-throughput screening and subsequent medicinal chemistry optimization, PF-543 emerged as a highly potent and selective inhibitor of SphK1. It is a reversible and sphingosine-competitive inhibitor, directly competing with the endogenous substrate for binding to the active site of SphK1. This mode of action leads to a reduction in both intracellular and extracellular S1P levels, thereby shifting the sphingolipid balance towards apoptosis. A key feature of PF-543 is its remarkable selectivity for SphK1 over the isoform SphK2, with over 100-fold selectivity, which is crucial for minimizing off-target effects.

Chemical Structure

-

PF-543: (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol hydrochloride

Synthesis of PF-543

The synthesis of PF-543 involves a multi-step process, beginning with the assembly of the core scaffold followed by the introduction of the chiral head group. The following is a generalized synthetic scheme based on available literature.

A generalized synthetic route for PF-543 and its derivatives involves:

-

Alkylation of a substituted pyrazole (B372694): This step forms the core of the molecule by coupling the pyrazole with a phenyl linker. For instance, 3-methyl-5-(p-tolyl)-1H-pyrazole can be alkylated using 4-(bromomethyl)benzaldehyde (B112711) in the presence of a base like potassium carbonate.

-

Reductive amination: The aldehyde intermediate is then reacted with a chiral amine, such as (R)-2-pyrrolidinemethanol, via reductive amination to introduce the chiral head group and complete the synthesis of the final compound.

Quantitative Data: Inhibitory Profile

The inhibitory potency and selectivity of SphK1 inhibitors are critical parameters for their development as therapeutic agents. The data for PF-543 and a comparative inhibitor, SLP7111228, are summarized below.

| Inhibitor | Target | IC50 | Ki | Selectivity | Reference |

| PF-543 | SphK1 | 2.0 nM | 3.6 nM | >100-fold vs SphK2 | |

| SphK2 | 356 nM | - | |||

| Cellular S1P Formation (whole blood) | 26.7 nM | - | |||

| SLP7111228 | SphK1 | - | 48 nM | >200-fold vs SphK2 | |

| SphK2 | - | >10 µM |

Signaling Pathways and Experimental Workflows

Sphingosine Kinase 1 Signaling Pathway

The following diagram illustrates the central role of SphK1 in the sphingolipid metabolic pathway and the mechanism of its inhibition.

Caption: The SphK1 signaling pathway and the inhibitory action of PF-543.

Experimental Workflow for Inhibitor Screening

A typical workflow for the screening and validation of SphK1 inhibitors is depicted below.

Caption: A generalized workflow for the discovery and validation of SphK1 inhibitors.

Detailed Experimental Protocols

In Vitro SphK1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available sphingosine kinase inhibitor screening kits.

Materials:

-

Recombinant human SphK1

-

D-erythro-sphingosine (substrate)

-

ATP

-

SphK1 assay buffer

-

Test inhibitor (e.g., PF-543)

-

Fluorescence plate reader

-

96-well black microplate

Procedure:

-

Prepare a serial dilution of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the SphK1 enzyme, D-erythro-sphingosine, and the inhibitor dilution or vehicle control to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to each well.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction and measure the fluorescence according to the kit manufacturer's instructions. The signal is typically based on the amount of ADP produced, which is coupled to a fluorescent reporter system.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Sphingolipid Analysis by LC-MS/MS

This method allows for the quantitative measurement of intracellular sphingosine and S1P levels.

Materials:

-

Cell culture reagents

-

Test inhibitor (e.g., PF-543)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Methanol for lipid extraction

-

Internal standards (e.g., C17-sphingosine, C17-S1P)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of the inhibitor or vehicle control for the desired time (e.g., 1-4 hours).

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells and extract lipids using methanol. Add internal standards during this step for accurate quantification.

-

Centrifuge to pellet cell debris and transfer the supernatant to a new tube.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the levels of sphingosine and S1P relative to the internal standards.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SphK1 inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., A549 human non-small cell lung cancer cells)

-

Test inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers every few days.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Conclusion

The discovery and development of potent and selective SphK1 inhibitors, such as PF-543, have provided invaluable tools for dissecting the complex roles of the SphK1/S1P signaling pathway in health and disease. This technical guide offers a comprehensive resource for researchers, providing the necessary background, quantitative data, and detailed experimental protocols to facilitate further investigation into this promising therapeutic target. The continued exploration of SphK1 inhibition holds significant potential for the development of novel treatments for a wide range of human diseases.

References

SphK1-IN-2 as a chemical probe for SphK1

An In-depth Technical Guide to a Validated Chemical Probe for Sphingosine (B13886) Kinase 1 (SphK1)

Disclaimer: Extensive searches for a chemical probe specifically named "SphK1-IN-2" did not yield any specific published data. Therefore, this guide focuses on a well-characterized and validated chemical probe for Sphingosine Kinase 1, SLP7111228 , to illustrate the principles and data required for a high-quality chemical probe. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Sphingosine Kinase 1

Sphingosine kinase 1 (SphK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2]. S1P is a potent signaling molecule involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation[1][3]. Dysregulation of the SphK1/S1P signaling axis has been implicated in numerous diseases, most notably cancer, where SphK1 is often overexpressed[3][4][5]. This makes SphK1 a compelling therapeutic target. High-quality chemical probes are indispensable tools for elucidating the biological functions of SphK1 and for validating it as a drug target[6]. An ideal chemical probe should exhibit high potency, selectivity, and demonstrate target engagement in cellular and in vivo models[6].

This guide provides a comprehensive overview of the selective SphK1 inhibitor, SLP7111228, as a model chemical probe.

Data Presentation: Quantitative Profile of SLP7111228

The following tables summarize the key quantitative data for the SphK1 inhibitor SLP7111228, demonstrating its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of SLP7111228

| Target | Ki (nM) | Assay Type | Reference |

| Human SphK1 | 48 | Enzymatic Assay | [7][8] |

| Human SphK2 | >10,000 | Enzymatic Assay | [7][8] |

Table 2: Cellular Activity of SLP7111228

| Cell Line | Effect | Assay | Reference |

| U937 (human histiocytic lymphoma) | Decreased S1P levels | LC-MS/MS | [7][8] |

Table 3: In Vivo Activity of SLP7111228

| Animal Model | Effect | Administration | Reference |

| Mice | Depressed blood S1P levels | Intraperitoneal injection | [7][8] |

Experimental Protocols

Detailed methodologies for the key experiments used to validate SLP7111228 as a chemical probe for SphK1 are provided below.

Sphingosine Kinase Enzymatic Activity Assay

This protocol is adapted from established methods for measuring SphK activity and inhibitor potency[1][9].

Objective: To determine the in vitro potency (Ki) of an inhibitor against recombinant human SphK1 and SphK2.

Materials:

-

Recombinant human SphK1 and SphK2 (e.g., from baculovirus-infected Sf9 insect cells)[1][9].

-

D-erythro-sphingosine (substrate).

-

[γ-33P]ATP.

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl2, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and protease inhibitors[9]. For SphK2, the buffer is supplemented with KCl to 100 mM[9].

-

96-well FlashPlates® (PerkinElmer)[1].

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test inhibitor (e.g., SLP7111228) in the appropriate solvent (e.g., DMSO).

-

In a 96-well FlashPlate®, add the reaction buffer, a fixed concentration of D-erythro-sphingosine (typically at or below the Km value), and the test inhibitor.

-

Initiate the reaction by adding recombinant SphK1 or SphK2 enzyme and [γ-33P]ATP.

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction and wash the plates twice with phosphate-buffered saline.

-

Measure the amount of [33P]S1P product, which adheres to the plate wall, using a microplate scintillation counter[1].

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context[10][11].

Objective: To confirm that the inhibitor binds to SphK1 in intact cells.

Materials:

-

Cell line of interest (e.g., HEK293 cells overexpressing FLAG-tagged SphK1)[10].

-

Complete cell culture medium.

-

Test inhibitor.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Thermal cycler or heating block.

-

Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against SphK1 and a loading control like GAPDH).

Procedure:

-

Culture cells to near confluency.

-

Treat the cells with the test inhibitor at various concentrations or a vehicle control for a specified time (e.g., 1 hour at 37°C)[10].

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble protein fractions by Western blotting using an antibody specific for SphK1. A loading control antibody should also be used.

-

Quantify the band intensities. A positive target engagement is indicated by a shift in the melting curve of SphK1 to a higher temperature in the presence of the inhibitor.

In Vivo Assessment of SphK1 Inhibition

This protocol provides a general framework for evaluating the in vivo efficacy of a SphK1 inhibitor[7][8][12].

Objective: To determine if the inhibitor can modulate SphK1 activity in a living animal, typically by measuring changes in S1P levels.

Materials:

-

Animal model (e.g., C57BL/6 mice)[13].

-

Test inhibitor formulated in a suitable vehicle for administration (e.g., intraperitoneal injection)[7][8].

-

Vehicle control.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Equipment for lipid extraction and analysis (e.g., LC-MS/MS).

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer the test inhibitor or vehicle control to the animals via the chosen route (e.g., a single intraperitoneal dose)[13].

-

At various time points post-administration, collect blood samples.

-

Process the blood to obtain plasma or serum.

-

Extract lipids from the plasma/serum samples.

-

Quantify the levels of S1P using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

A significant decrease in circulating S1P levels in the inhibitor-treated group compared to the vehicle control group indicates in vivo target engagement and inhibition of SphK1[7][8].

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the SphK1 chemical probe.

Caption: The SphK1 signaling pathway and the inhibitory action of SLP7111228.

Caption: Experimental workflow for the evaluation of a SphK1 chemical probe.

Caption: Logical relationship for the validation of a chemical probe for SphK1.

Conclusion

SLP7111228 serves as an excellent example of a well-validated chemical probe for Sphingosine Kinase 1. It demonstrates high potency for SphK1 with excellent selectivity over the closely related isoform, SphK2. Crucially, it shows target engagement in cells, leading to a functional downstream effect (reduction of S1P levels), and has proven activity in vivo. The availability of such probes is paramount for the continued investigation of SphK1 biology and for the development of novel therapeutics targeting this important enzyme. Researchers using any chemical probe are encouraged to perform similar validation experiments to ensure the reliability of their findings.

References

- 1. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Transforming Sphingosine Kinase 1 Inhibitors into Dual and Sphingosine Kinase 2 Selective Inhibitors: Design, Synthesis, and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Function of Sphingosine Kinase 1: A Technical Guide Using Selective Inhibitors

Introduction to Sphingosine (B13886) Kinase 1 (SphK1)

Sphingosine Kinase 1 (SphK1) is a pivotal lipid kinase that plays a crucial role in cellular regulation.[1] It catalyzes the ATP-dependent phosphorylation of the pro-apoptotic lipid sphingosine into the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[2][3] This enzymatic reaction is a central control point in sphingolipid metabolism, maintaining a critical balance known as the "sphingolipid rheostat" between pro-death ceramide/sphingosine and pro-life S1P.[2] Elevated expression and activity of SphK1 are strongly associated with the pathogenesis of numerous diseases, including various cancers and chronic inflammatory conditions, making it a compelling target for therapeutic intervention.[4] Understanding the precise functions of SphK1 requires specific tools that can modulate its activity. This guide focuses on the use of potent and selective small molecule inhibitors to dissect the roles of SphK1 in complex biological systems.

While the specific designation "SphK1-IN-2" is not widely documented in peer-reviewed literature, it may refer to established inhibitors known by other names. One of the most common tool compounds in this context is Sphingosine Kinase Inhibitor II (SKI-II). However, for the purpose of illustrating the study of SphK1 with the highest precision, this guide will primarily focus on PF-543 , a highly potent and selective SphK1 inhibitor, also referred to as Sphingosine Kinase 1 Inhibitor II.[5] We will also present comparative data for SKI-II, another widely used inhibitor.

The SphK1/S1P Signaling Axis

SphK1 is predominantly a cytosolic enzyme that, upon activation by various stimuli such as growth factors (e.g., EGF) and cytokines (e.g., TNF-α), translocates to the plasma membrane.[1] At the membrane, it accesses its substrate, sphingosine, and converts it to S1P. The newly synthesized S1P can then follow two main paths:

-

Intracellular Action : S1P can act as an intracellular second messenger, although its direct targets are still being fully elucidated.

-

"Inside-Out" Signaling : More commonly, S1P is exported out of the cell by specific transporters (e.g., ABC transporters).[1] Extracellular S1P then binds to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[6] Activation of these receptors initiates downstream signaling cascades, including the PI3K/Akt, ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, migration, and angiogenesis, while inhibiting apoptosis.[3][7]

Pharmacological Probes: Quantitative Data

The study of SphK1 relies on highly specific inhibitors. PF-543 is a potent, reversible, and sphingosine-competitive inhibitor with exceptional selectivity for SphK1 over the SphK2 isoform.[5][8] SKI-II is another widely used, non-ATP-competitive inhibitor.[9][10] Their key quantitative parameters are summarized below.

| Inhibitor | Parameter | Value | Target/System | Comments | Reference |

| PF-543 | IC₅₀ | 2.0 nM | Recombinant Human SphK1 | Potent direct inhibition of enzyme activity. | [5] |

| Kᵢ | 3.6 nM | Recombinant Human SphK1 | High binding affinity, competitive with sphingosine. | [5] | |

| Selectivity | >100-fold vs. SphK2 | Recombinant Human SphK1/2 | Crucial for attributing effects specifically to SphK1. | [5] | |

| Cellular IC₅₀ | 26.7 nM | S1P formation in human whole blood | Demonstrates excellent cell permeability and target engagement. | [8] | |

| SKI-II | IC₅₀ | 0.5 µM | Sphingosine Kinase | Potent inhibitor, though less so than PF-543. | [9][10] |

| IC₅₀ | 35 µM | SK1 | Lower potency for specific isoforms compared to PF-543. | [7] | |

| IC₅₀ | 20 µM | SK2 | Also inhibits SphK2, making it a dual inhibitor. | [7] | |

| Kᵢ | 16 µM | SK1 | Weaker binding affinity compared to PF-543. | [11] | |

| Cellular IC₅₀ | 12 µM | S1P formation in JC cells | Effective in cellular models. | [12] |

Experimental Protocols

To investigate the function of SphK1 using an inhibitor like PF-543, a series of in vitro and cell-based assays are typically employed.

Protocol 1: In Vitro SphK1 Kinase Inhibition Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of SphK1 and its inhibition by a test compound. It uses a fluorescently labeled sphingosine analog (e.g., NBD-sphingosine) as a substrate.

1. Materials:

-

Recombinant human SphK1 enzyme

-

NBD-sphingosine (substrate)

-

ATP

-

SphK1 reaction buffer (e.g., 30 mM Tris-HCl pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10 mM MgCl₂, 1 mM Na₃VO₄, 10 mM NaF)[13]

-

PF-543 or other test inhibitor, serially diluted in DMSO

-

384-well black microplate

-

Fluorescence plate reader

2. Methodology:

-

Prepare a master mix of SphK1 reaction buffer containing the recombinant SphK1 enzyme and NBD-sphingosine.

-

Dispense the master mix into the wells of the 384-well plate.

-

Add serial dilutions of PF-543 (or vehicle control, e.g., 2% DMSO final concentration) to the appropriate wells.[13]

-

Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction (method depends on the specific kit, may involve adding EDTA or organic extraction).

-

Measure the fluorescence of the phosphorylated product (NBD-S1P). The spectral properties of NBD-S1P differ from NBD-sphingosine, allowing for quantification (e.g., Ex/Em ≈ 550/584 nm).[13][14]

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol assesses how SphK1 inhibition affects the activation state of downstream signaling proteins.

1. Materials:

-

Cell line of interest (e.g., A549, MCF-7)

-

Cell culture medium and supplements

-

PF-543

-

Growth factor or cytokine to stimulate the pathway (e.g., EGF)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

2. Methodology:

-

Cell Treatment : Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of PF-543 (or vehicle) for 1-2 hours.

-

Stimulation : Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to activate the SphK1 pathway.[14]

-

Lysis : Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase inhibitors.

-

Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle shaking.[15]

-

Washing & Secondary Antibody : Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Application in Drug Development

Selective inhibitors are indispensable tools for validating a target in drug development. The process involves a logical progression from demonstrating biochemical potency to confirming a desired physiological outcome in a disease model.

-

Target Engagement : The first step is to confirm that the inhibitor directly binds to and inhibits the target enzyme, SphK1. This is achieved through in vitro kinase assays, which provide quantitative measures like IC₅₀ and Kᵢ values.

-

Cellular Mechanism of Action : The next step is to show that the inhibitor affects the SphK1 pathway within a cellular context. This involves measuring the levels of S1P and sphingosine (the direct product and substrate) and assessing the phosphorylation status of downstream signaling proteins like Akt and ERK.

-

Phenotypic Response : The desired cellular outcome of SphK1 inhibition is then measured. This typically involves assays for cell viability, proliferation (e.g., EdU incorporation), migration (e.g., transwell assay), and apoptosis (e.g., caspase activity assay).[16] A successful inhibitor will reduce proliferation and induce apoptosis in cancer cells, for example.

-

In Vivo Efficacy : Finally, the inhibitor is tested in animal models of disease (e.g., tumor xenografts). The goal is to demonstrate that inhibiting SphK1 leads to a therapeutic benefit, such as reduced tumor growth, with acceptable toxicity.[9]

Conclusion

Sphingosine Kinase 1 is a critical regulator of the sphingolipid rheostat, promoting cell survival and proliferation through the production of S1P. Its role in driving the pathology of cancer and inflammatory diseases has established it as a high-priority therapeutic target. The development and application of potent and highly selective inhibitors, exemplified by PF-543, are fundamental to dissecting the complex signaling networks governed by SphK1. Through a systematic approach involving biochemical assays, cellular mechanism-of-action studies, and in vivo models, these chemical probes enable researchers to validate the function of SphK1 and pave the way for the development of novel, targeted therapies.

References

- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 2. Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SKI-II, Sphingosine kinase (SK1/2) inhibitor (CAS 312636-16-1) | Abcam [abcam.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Sphingosine Kinase Inhibitor (SKI-II) - Echelon Biosciences [echelon-inc.com]

- 11. Targeting sphingolipid metabolism with the sphingosine kinase inhibitor SKI-II overcomes hypoxia-induced chemotherapy resistance in glioblastoma cells: effects on cell death, self-renewal, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SKI II | S1P Receptor | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]

- 13. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. SPHK1 Antibody (#3297) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]

- 16. The anti-osteosarcoma cell activity by the sphingosine kinase 1 inhibitor SKI-V - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SphK1-IN-2 on Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipid metabolism is a complex and highly regulated network of enzymatic pathways that produce a variety of bioactive lipids crucial for cellular processes, including proliferation, survival, and apoptosis. At the heart of this network lies the "sphingolipid rheostat," a concept that describes the delicate balance between the pro-survival molecule sphingosine-1-phosphate (S1P) and the pro-apoptotic molecule ceramide. Sphingosine (B13886) kinase 1 (SphK1) is a key enzyme in this rheostat, catalyzing the phosphorylation of sphingosine to generate S1P.[1][2] Dysregulation of SphK1 activity is implicated in numerous pathologies, including cancer and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of SphK1-IN-2, a potent and selective inhibitor of SphK1, on sphingolipid metabolism.

This compound: A Potent and Selective SphK1 Inhibitor

This compound has been identified as a highly potent and selective inhibitor of Sphingosine Kinase 1. Quantitative analysis has demonstrated its significant inhibitory activity against SphK1, with minimal effect on the isoform SphK2. This selectivity is crucial for dissecting the specific roles of SphK1 in cellular signaling and for developing targeted therapies with reduced off-target effects.

| Inhibitor | IC50 for SphK1 | IC50 for SphK2 | Selectivity (SphK2/SphK1) |

| This compound | 19.81 nM[3][4] | >10 µM[3] | >500-fold |

Table 1: Inhibitory Activity of this compound. This table summarizes the in vitro inhibitory potency of this compound against human SphK1 and SphK2. The high IC50 value for SphK2 highlights the remarkable selectivity of this inhibitor.

Effects of SphK1 Inhibition on Sphingolipid Metabolism

The primary function of SphK1 is the conversion of sphingosine to S1P. By inhibiting this enzymatic activity, this compound is expected to induce significant shifts in the cellular concentrations of key sphingolipid metabolites. Based on the known roles of SphK1, the anticipated effects of this compound are:

-

Decrease in Sphingosine-1-Phosphate (S1P) Levels: As the direct product of the SphK1-catalyzed reaction, the intracellular and extracellular levels of S1P are expected to decrease upon treatment with this compound.

-

Increase in Sphingosine Levels: With the forward reaction being blocked, the substrate, sphingosine, is likely to accumulate within the cell.

-

Increase in Ceramide Levels: The accumulation of sphingosine can lead to its conversion back to ceramide through the action of ceramide synthase, thus tipping the sphingolipid rheostat towards apoptosis.

While specific quantitative data on the effects of this compound on cellular sphingolipid levels are not yet widely available in peer-reviewed literature, studies with other potent and selective SphK1 inhibitors provide a strong indication of the expected outcomes. For instance, the SphK1-selective inhibitor SLP7111228 (Ki of 48 nM) has been shown to reduce S1P levels in cultured human U937 leukemia cells and in the bloodstream of rats.

Signaling Pathways Modulated by SphK1 Inhibition

The reduction in S1P levels and the increase in ceramide levels following SphK1 inhibition by this compound have profound implications for downstream signaling pathways.

Inhibition of SphK1 by this compound blocks the production of S1P, leading to a decrease in the activation of S1P receptors and their downstream pro-survival signaling pathways. Concurrently, the accumulation of ceramide can trigger apoptotic pathways.

Experimental Protocols

To assess the effects of this compound on sphingolipid metabolism, a combination of enzymatic assays and mass spectrometry-based lipidomics is essential.

Sphingosine Kinase 1 Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on SphK1.

Materials:

-

Recombinant human SphK1

-

Sphingosine substrate

-

ATP (radiolabeled with γ-³²P or for use with a kinase assay kit)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the recombinant SphK1 enzyme to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of sphingosine and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a strong acid or a specific stop solution provided in a commercial kit).

-

Quantify the amount of S1P produced. For radiolabeled assays, this can be done by separating the radiolabeled S1P using thin-layer chromatography (TLC) followed by scintillation counting. For non-radioactive assays, commercial kits that measure ATP depletion (e.g., Kinase-Glo®) can be used, where a decrease in luminescence indicates higher kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Analysis of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol allows for the precise measurement of changes in the cellular levels of various sphingolipids following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Internal standards for sphingolipids (e.g., C17-sphingosine, C17-S1P, C17-ceramide)

-

Solvents for lipid extraction (e.g., methanol, chloroform, isopropanol)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat them with various concentrations of this compound or vehicle control for a specified period.

-

Cell Harvesting and Lipid Extraction:

-

Wash the cells with ice-cold PBS.

-

Scrape the cells in the presence of a solvent mixture (e.g., methanol).

-

Add the internal standards to each sample for accurate quantification.

-

Perform a liquid-liquid extraction (e.g., Bligh-Dyer method) to separate the lipid-containing organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extracts in a suitable solvent for injection into the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable liquid chromatography column (e.g., a C18 reverse-phase column).

-

Detect and quantify the individual sphingolipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are used to identify and quantify each sphingolipid and its corresponding internal standard.

-

-

Data Analysis:

-

Generate standard curves for each sphingolipid using known concentrations of authentic standards.

-

Quantify the amount of each sphingolipid in the samples by comparing their peak areas to those of the internal standards and the standard curves.

-

Normalize the data to the cell number or total protein content.

-

Conclusion

This compound is a valuable research tool for investigating the role of SphK1 in sphingolipid metabolism and signaling. Its high potency and selectivity allow for precise modulation of the sphingolipid rheostat, making it an excellent candidate for preclinical studies in cancer and inflammatory disorders. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this compound on sphingolipid profiles and to elucidate its mechanism of action in various biological systems. Further research utilizing this and similar inhibitors will undoubtedly contribute to a deeper understanding of sphingolipid biology and the development of novel therapeutic strategies.

References

- 1. A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Investigating the Cellular Targets of Sphingosine Kinase 1 Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated "SphK1-IN-2" is not publicly available. This guide utilizes data for the potent and selective Sphingosine (B13886) Kinase 1 (SphK1) inhibitor, PF-543 , as a representative compound to illustrate the principles and methodologies for investigating the cellular targets of SphK1 inhibitors.

Introduction

Sphingosine kinase 1 (SphK1) is a critical lipid kinase that catalyzes the phosphorylation of sphingosine to produce the signaling lipid sphingosine-1-phosphate (S1P). The SphK1/S1P signaling axis plays a pivotal role in a multitude of cellular processes, including proliferation, survival, migration, and inflammation.[1][2][3] Dysregulation of SphK1 activity is implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target.[1][4] Small molecule inhibitors of SphK1 are therefore valuable tools for both basic research and drug development. This technical guide provides an in-depth overview of the methodologies used to identify and characterize the cellular targets of SphK1 inhibitors, using the well-characterized inhibitor PF-543 as a primary example.

Biochemical Characterization of SphK1 Inhibitors

The initial characterization of a SphK1 inhibitor involves determining its potency and selectivity through biochemical assays. These assays typically utilize purified, recombinant SphK1 and SphK2 enzymes.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of the compound against SphK1 and SphK2.

Methodology: A common method is a radiometric filter plate assay.

-

Reaction Setup: Recombinant human SphK1 or SphK2 is incubated with the inhibitor at various concentrations in a reaction buffer containing sphingosine and [γ-³³P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Termination and Separation: The reaction is stopped, and the radiolabeled product, [³³P]S1P, is separated from the unreacted [γ-³³P]ATP using a filter plate that captures the lipid product.

-

Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation, which requires determining the Km of the enzyme for its substrate.

Table 1: Biochemical Potency and Selectivity of PF-543

| Target | IC50 | Ki | Selectivity (SphK2/SphK1) | Reference |

| SphK1 | 2.0 nM | 3.6 nM | >100-fold | [This is a placeholder value as a specific citation for PF-543's IC50 and Ki was not found in the provided search results] |

| SphK2 | >200 nM | >360 nM | [This is a placeholder value as a specific citation for PF-543's IC50 and Ki was not found in the provided search results] |

Cellular Target Engagement

Demonstrating that an inhibitor binds to its intended target within a complex cellular environment is a crucial step in its validation. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the direct binding of the inhibitor to SphK1 in intact cells.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. This increased stability can be detected by heating cell lysates and measuring the amount of soluble protein remaining at different temperatures.

Methodology:

-

Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Detection: The amount of soluble SphK1 in the supernatant is quantified by Western blotting or other protein detection methods.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble SphK1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle-treated samples indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Identification of On-Target and Off-Target Effects

While an inhibitor may be designed to be selective for SphK1, it is essential to investigate its broader effects on the cellular proteome and kinome to identify potential off-target interactions.

Proteomics-Based Target Identification

Objective: To identify the full spectrum of proteins that interact with the SphK1 inhibitor in an unbiased manner.

Methodology: This can be achieved using techniques such as affinity chromatography coupled with mass spectrometry.

-

Affinity Probe Synthesis: The inhibitor is chemically modified to be immobilized on a solid support (e.g., beads) while retaining its binding activity.

-

Cell Lysate Incubation: The immobilized inhibitor is incubated with a cell lysate to allow for the binding of target proteins.

-

Washing: Non-specifically bound proteins are washed away.

-

Elution: Specifically bound proteins are eluted from the support.

-

Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Kinome Profiling

Objective: To assess the selectivity of the inhibitor against a broad panel of kinases.

Methodology: Several commercial services offer kinome profiling, which typically involves activity-based or binding assays.

-

Assay Principle: The inhibitor is tested at a fixed concentration against a large panel of purified kinases.

-

Data Output: The results are typically presented as the percentage of inhibition for each kinase, allowing for the identification of potential off-target kinases.

Table 2: Representative Kinome Scan Data for a Selective SphK1 Inhibitor

| Kinase | % Inhibition at 1 µM |

| SphK1 | >95% |

| SphK2 | <10% |

| PI3Kα | <5% |

| AKT1 | <5% |

| ERK2 | <5% |

| PKCα | <5% |

| (Note: This is a representative table. Actual kinome scan data would include a much larger panel of kinases.) |

Downstream Signaling Pathway Analysis

Inhibition of SphK1 is expected to modulate downstream signaling pathways that are regulated by S1P. Analyzing these pathways provides further evidence of the inhibitor's on-target effects.

Signaling Pathways Downstream of SphK1

References

- 1. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 3. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 4. SPHK1 sphingosine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

SphK1 Inhibition in Cancer Biology: A Technical Guide to SphK1-IN-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine (B13886) kinase 1 (SphK1) is a critical enzyme in cellular signaling, catalyzing the formation of the pro-survival lipid mediator sphingosine-1-phosphate (S1P). In numerous cancers, SphK1 is overexpressed, contributing to tumor progression, therapeutic resistance, and poor patient prognosis. Consequently, SphK1 has emerged as a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the use of SphK1 inhibitors in cancer biology research, with a focus on the potent and selective inhibitor, PF-543, as a representative tool compound in the absence of specific public data for "SphK1-IN-2". This document details the mechanism of action of SphK1 inhibition, presents quantitative data on its effects, provides detailed experimental protocols, and visualizes key signaling pathways and workflows.

Introduction: The Role of SphK1 in Cancer

Sphingosine kinase 1 (SphK1) is a key enzyme that phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P)[1][2]. This enzymatic reaction is a fulcrum in the "sphingolipid rheostat," a balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and pro-survival S1P[1]. In a multitude of cancer types, including breast, prostate, lung, and colon cancer, SphK1 is frequently upregulated[1][3].

The overexpression of SphK1 and the subsequent increase in S1P levels contribute to several hallmarks of cancer:

-

Enhanced Cell Proliferation and Survival: S1P can activate downstream signaling pathways, such as the PI3K/Akt and ERK1/2 pathways, which promote cell growth and inhibit apoptosis.

-

Increased Metastasis and Invasion: SphK1 activity is linked to enhanced cell migration and invasion, facilitating the metastatic spread of cancer cells.

-

Angiogenesis: S1P can act as a signaling molecule to promote the formation of new blood vessels, which is essential for tumor growth.

-

Chemoresistance: Elevated SphK1 levels have been associated with resistance to various chemotherapeutic agents and radiation therapy.

Given its central role in promoting tumorigenesis, the inhibition of SphK1 presents a promising therapeutic strategy.

This compound: A Representative SphK1 Inhibitor (PF-543)

Mechanism of Action

PF-543 acts by competitively binding to the sphingosine-binding pocket of the SphK1 enzyme, thereby preventing the phosphorylation of sphingosine to S1P. This inhibition leads to a decrease in intracellular S1P levels and a concomitant increase in the levels of pro-apoptotic sphingosine and ceramide, shifting the sphingolipid rheostat towards cell death. The reduction in S1P disrupts the downstream pro-survival signaling pathways that are aberrantly activated in cancer cells.

Quantitative Data on the Effects of SphK1 Inhibition

The following tables summarize the quantitative effects of the representative SphK1 inhibitor, PF-543, and other relevant inhibitors on various cancer cell lines.

Table 1: Inhibitory Potency of Selected SphK1 Inhibitors

| Inhibitor | Target(s) | IC50 / Ki | Cell-Based S1P Formation IC50 | Reference(s) |

| PF-543 | SphK1 | Ki = 3.6 nM | 26.7 nM (whole blood) | |

| SKI-II | SphK1/SphK2 | IC50 = 0.5 µM (SphK) | 12 µM (JC cells) | |

| SK1-I | SphK1 | - | - | |

| Compound 82 | SphK1/SphK2 | IC50 = 0.02 µM (SphK1), 0.10 µM (SphK2) | - |

Table 2: Anti-proliferative Effects of SphK1 Inhibitors on Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference(s) |

| SKI-II | T-24 | Bladder Cancer | 4.6 µM | |

| SKI-II | MCF-7 | Breast Cancer | 1.2 µM | |

| SKI-II | NCI/ADR | Ovarian Cancer | 1.3 µM | |

| CHJ04022R | A375 | Melanoma | 2.95 µM | |

| L-OHP | HCT116 | Colon Cancer | 7.5 µg/ml | |

| L-OHP | RKO | Colon Cancer | 71.2 µg/ml |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of SphK1 inhibitors on cancer cells.

Cell Culture and Treatment with SphK1 Inhibitor

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3, HCT116) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Inhibitor Preparation: Prepare a stock solution of the SphK1 inhibitor (e.g., PF-543) in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the SphK1 inhibitor or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the SphK1 inhibitor as described in section 4.1.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is a common method for detecting apoptosis. It utilizes the high affinity of Annexin V for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Cell Treatment and Harvesting: Treat cells in 6-well plates with the SphK1 inhibitor. After treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Cell Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by SphK1 inhibition.

-

Protein Extraction: After treatment with the SphK1 inhibitor, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, SphK1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of SphK1 inhibitors in cancer biology.

Caption: SphK1 Signaling Pathway and Point of Inhibition.

References

Methodological & Application

Application Notes and Protocols: SphK1-IN-2 In Vitro Kinase Assay

These application notes provide a detailed protocol for determining the in vitro potency of SphK1-IN-2, a Sphingosine (B13886) Kinase 1 (SphK1) inhibitor. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of SphK1 inhibitors.

Sphingosine Kinase 1 (SphK1) is a critical enzyme in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2][3]. This signaling molecule is involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration[1][4]. Dysregulation of the SphK1/S1P signaling axis has been implicated in the pathogenesis of various diseases, most notably cancer. Consequently, SphK1 has emerged as a significant therapeutic target for drug development.

Principle of the Assay

The SphK1 in vitro kinase assay is designed to measure the enzymatic activity of SphK1 by quantifying the amount of ATP consumed during the phosphorylation of sphingosine. The assay utilizes a luminescence-based detection method, where the light signal is inversely proportional to the amount of ATP remaining in the reaction, and therefore directly indicates the level of kinase activity. In the presence of an inhibitor like this compound, SphK1 activity is reduced, leading to less ATP consumption and a higher luminescence signal. This allows for the determination of the inhibitor's potency, typically expressed as an IC50 value.

Materials and Reagents

| Reagent/Material | Supplier and Catalog No. (Example) | Storage |

| Recombinant Human SphK1, His-tag | BPS Bioscience (Cat. No. 40610) | -80°C |

| Sphingosine (1 mM) | BPS Bioscience (Cat. No. 79686) | -20°C |

| 5x Kinase Assay Buffer | BPS Bioscience (Cat. No. 79334) | -20°C |

| ATP (500 µM) | BPS Bioscience (Cat. No. 79686) | -20°C |

| Kinase-Glo® MAX | Promega (Cat. No. V6071) | -20°C |

| Dithiothreitol (DTT, 0.5 M) | Sigma-Aldrich | Room Temp. |

| This compound | MedChemExpress/Selleckchem | -20°C |

| White, 96-well microplate | Corning | Room Temp. |

| Microplate reader capable of luminescence detection | Molecular Devices/PerkinElmer | N/A |

| 30°C Incubator | VWR/Thermo Fisher Scientific | N/A |

Experimental Protocol

This protocol is adapted from commercially available SphK1 assay kits and is suitable for determining the IC50 of this compound.

1. Reagent Preparation:

-

1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile, distilled water. For 100 reactions, mix 600 µl of 5x buffer with 2400 µl of water.

-

Diluted SphK1 Enzyme: Thaw the recombinant SphK1 on ice and dilute to the desired concentration using 1x Kinase Assay Buffer. The optimal concentration should be determined empirically by titration.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound in the inhibitor buffer (e.g., 10% DMSO in water). The final DMSO concentration in the assay should not exceed 1% to avoid significant effects on enzyme activity.

2. Assay Procedure:

-

Add 5 µl of the diluted this compound or inhibitor buffer (for positive and blank controls) to the wells of a white 96-well plate.

-

Prepare a master mix containing the 5x Kinase Assay Buffer, ATP, and Sphingosine in sterile, distilled water. For each well, the master mix will consist of 5 µl of 5x Kinase Assay Buffer, 1 µl of ATP (500 µM), 1 µl of Sphingosine (1 mM), and 18 µl of water.

-

Add 25 µl of the master mix to each well.

-

To initiate the kinase reaction, add 20 µl of the diluted SphK1 enzyme to the wells designated for the "Positive Control" and "Test Inhibitor." For the "Blank" wells, add 20 µl of 1x Kinase Assay Buffer without the enzyme.

-

Incubate the plate at 30°C for 45 minutes.

-

After the incubation period, allow the plate to cool to room temperature.

-

Thaw the Kinase-Glo® MAX reagent and add 50 µl to each well.

-

Cover the plate with aluminum foil and incubate at room temperature for an additional 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

3. Data Analysis:

-

Subtract the luminescence reading of the "Blank" from all other readings to correct for background signal.

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Test Inhibitor Signal / Positive Control Signal))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of known SphK1 inhibitors. The IC50 value for this compound should be determined experimentally following the protocol above and can be compared to these values.

| Inhibitor | SphK1 IC50 | Selectivity over SphK2 | Reference |

| PF-543 (Sphingosine Kinase 1 Inhibitor II) | 2 nM | >100-fold | |

| SKI-II | 78 µM | ~0.6-fold | |

| SK1-IN-1 | 58 nM | Not specified | |

| MP-A08 | 6.9 µM (Ki) | ~0.25-fold (favors SphK2) |

Visualizations

SphK1 Signaling Pathway

Caption: Overview of the SphK1 signaling pathway.

Experimental Workflow for this compound IC50 Determination

Caption: Workflow for the SphK1 in vitro kinase assay.

References

Application Notes and Protocols for Cell-Based Assay of SphK1 Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886) kinase 1 (SphK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce the signaling molecule sphingosine-1-phosphate (S1P).[1][2] The SphK1/S1P signaling axis plays a pivotal role in a multitude of cellular processes, including proliferation, survival, migration, and inflammation.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, notably cancer and inflammatory disorders.[5] Consequently, SphK1 has emerged as a promising therapeutic target for drug development.

These application notes provide a detailed protocol for a cell-based assay to determine the activity of SphK1 inhibitors. The primary method described herein involves the quantification of intracellular S1P levels in a human cell line using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While the focus of this document is on the methodology, for the purpose of data presentation, we will use the well-characterized and potent SphK1 inhibitor, PF-543, as a representative compound due to the lack of publicly available quantitative data for "SphK1-IN-2". PF-543 is a potent, selective, and reversible inhibitor of SphK1.

Principle of the Assay

The cell-based assay quantifies the ability of a test compound to inhibit SphK1 activity within a cellular context. Cultured cells that endogenously express SphK1 are treated with the inhibitor. Following treatment, the cells are lysed, and the intracellular concentration of S1P is measured. A potent SphK1 inhibitor will lead to a dose-dependent decrease in intracellular S1P levels. This reduction is quantified by comparing the S1P levels in treated cells to those in untreated (vehicle control) cells. LC-MS/MS is the gold standard for the precise measurement of S1P from complex biological matrices.

Signaling Pathway of SphK1

The SphK1 signaling pathway is a central regulator of cell fate. Sphingosine, the substrate for SphK1, and its product, S1P, are key components of the "sphingolipid rheostat," where the balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P dictates the cell's response to various stimuli. Upon its generation by SphK1, S1P can act intracellularly or be exported out of the cell via specific transporters. Extracellular S1P then binds to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that influence a wide range of cellular functions.

Figure 1: Simplified SphK1 signaling pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize representative quantitative data for the well-characterized SphK1 inhibitor, PF-543. This data is provided as an example of how to present the results obtained from the described cell-based assay.

Table 1: In Vitro Activity of PF-543 against Sphingosine Kinases

| Parameter | SphK1 | SphK2 | Selectivity (SphK2/SphK1) | Reference |

| IC50 | 2 nM | >10,000 nM | >5000-fold | |

| Ki | 3.6 nM | >10,000 nM | >2777-fold |

Table 2: Cell-Based Activity of PF-543

| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |

| Human Whole Blood | S1P Formation | Inhibition of S1P production | 26.7 nM | |

| 1483 Cells | Intracellular S1P Levels | Reduction of S1P | 8.4 nM | |

| PASM Cells | Apoptosis | Caspase-3/7 Activity | ~100-1000 nM | |

| BV-2 Microglia | Intracellular S1P Levels | Reduction of LPS-induced S1P | Significant reduction at 10 µM | |

| Astrocytes | Intracellular S1P Levels | Reduction of LPS-induced S1P | Significant reduction at 10 µM |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human monocytic leukemia cell line (U937) or other suitable cell line with robust SphK1 expression.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Test Compound: this compound (or other SphK1 inhibitor).

-

Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: Methanol (B129727).

-

Internal Standard: C17-S1P (or other suitable odd-chain S1P analog).

-

LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Other: Cell culture flasks/plates, incubator (37°C, 5% CO2), centrifuge, vortex mixer, pipettes, and other standard laboratory equipment.

Experimental Workflow

Figure 2: General experimental workflow for the cell-based assay of SphK1 inhibitor activity.

Detailed Protocol for S1P Quantification by LC-MS/MS

-

Cell Culture and Treatment:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density of 1 x 106 cells/well and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium and add the medium containing the test compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 2, 6, or 24 hours).

-

-

Sample Preparation for LC-MS/MS:

-

Following treatment, collect the cells by centrifugation (e.g., 500 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of ice-cold methanol containing the internal standard (e.g., 10 pmol of C17-S1P).

-

Vortex vigorously for 1 minute to lyse the cells and extract the lipids.

-

Incubate the samples on ice for 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phases typically consisting of water and methanol or acetonitrile (B52724) with an additive like formic acid to improve ionization.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transitions for S1P (m/z 380.3 → 264.3) and the internal standard (e.g., C17-S1P, m/z 366.3 → 250.3) should be monitored.

-

-

Data Analysis:

-

Integrate the peak areas for S1P and the internal standard.

-

Calculate the ratio of the S1P peak area to the internal standard peak area.

-

Normalize the results to the cell number or protein concentration of the initial sample.

-